(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin

Vasopressin receptor pharmacology Receptor binding affinity V1a/V2 selectivity profiling

This mixed V1/V2 vasopressin antagonist, also known as SK&F 101926, is a critical pharmacological tool for simultaneous blockade of both vascular pressor (V1a) and renal antidiuretic (V2) responses. The desGly9 modification confers an 18-fold enhancement in V1a antagonist potency over its Gly9-parent, while preserving V2 activity. This exact sequence is essential for reproducible receptor pharmacology, as the compound's dual-receptor profile and species-dependent pharmacology cannot be replicated by V1-selective or V2-selective alternatives. Ideal for cardiovascular-renal physiology studies, radioligand binding assays, and peptide SAR programs.

Molecular Formula C51H74N12O10S2
Molecular Weight 1079.3 g/mol
Cat. No. B12098131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D(CH2)(5/1),D-Tyr(ET)2,val4,arg8,des-gly9)-vasopressin
Molecular FormulaC51H74N12O10S2
Molecular Weight1079.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
InChIInChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)
InChIKeyDRLYXDZRLDZVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8,des-Gly9)-Vasopressin (SK&F 101926): A Mixed V1/V2 Vasopressin Receptor Antagonist for Receptor Pharmacology Research


(D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8,des-Gly9)-Vasopressin, systematically referred to as d(CH2)5[D-Tyr(Et)2,Val4,Arg8,des-Gly9]AVP and historically designated SK&F 101926, is a synthetic cyclic octapeptide antagonist of arginine vasopressin (AVP) bearing a β-mercapto-β,β-cyclopentamethylene propionic acid substitution at position 1, O-ethyl-D-tyrosine at position 2, valine at position 4, arginine at position 8, and deletion of the C-terminal glycine at position 9 [1]. This compound belongs to the class of peptide-based vasopressin receptor antagonists originally developed by Manning, Sawyer, and colleagues, and was later advanced by SmithKline & French Laboratories. It is characterized as a mixed V1/V2 receptor antagonist, exhibiting high binding affinity for both the vascular V1a receptor and the renal V2 receptor across multiple species [2]. Its dual-receptor profile distinguishes it from V1-selective antagonists such as d(CH2)5[Tyr(Me)2]AVP (Manning compound/SK&F 100273) and from V2-selective antagonists, making it a valuable pharmacological tool for dissecting vasopressin receptor biology where simultaneous blockade of both receptor subtypes is experimentally required [3].

Why (D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8,des-Gly9)-Vasopressin Cannot Be Substituted by V1-Selective or V2-Selective Vasopressin Antagonists


Vasopressin receptor antagonists within the d(CH2)5-substituted peptide class span a wide selectivity spectrum—from highly V1a-selective compounds such as d(CH2)5[Tyr(Me)2]AVP (Manning compound) to V2-preferring antagonists such as d(CH2)5[D-Ile2,Ile4]AVP [1]. The target compound occupies a unique pharmacological niche as a potent mixed V1/V2 antagonist, meaning it cannot be functionally replaced by a V1-selective antagonist in experimental protocols requiring simultaneous blockade of both vascular pressor (V1a) and renal antidiuretic (V2) responses. Critically, the desGly9 modification in this compound confers a distinct potency and selectivity shift relative to its Gly9-containing parent—dramatically enhancing V1a antagonist potency by approximately 18-fold while preserving V2 antagonist activity [2]. Furthermore, the compound's species-dependent pharmacological profile—acting as a pure antagonist in rodents and squirrel monkeys but as an antidiuretic agonist in humans and rhesus monkeys—introduces an additional layer of differentiation that no generic in-class substitution can replicate [3]. The quantitative evidence below substantiates why procurement of the exact sequence and modification pattern is essential for reproducible receptor pharmacology research.

Quantitative Differentiation Evidence for (D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8,des-Gly9)-Vasopressin Relative to Closest Analogs


Balanced High-Affinity Binding Across Human V1A and V2 Receptors Versus V1A-Selective Manning Compound

The target compound exhibits a balanced dual-receptor binding profile at human cloned receptors, with high affinity for both V1A (pKi = 9.1, corresponding to Ki ≈ 0.8 nM) and V2 (pKi = 8.3, Ki ≈ 5 nM), while showing substantially weaker affinity for V1B (pKi = 5.7) [1]. In contrast, the widely used V1a-selective antagonist d(CH2)5[Tyr(Me)2]AVP (Manning compound; SK&F 100273) displays comparable V1A affinity (pKd = 9.0, Kd = 1.1 nM) but markedly lower V2 affinity (pKi ≈ 6.7–7.1, Ki ≈ 80–200 nM), representing an approximately 16- to 40-fold selectivity gap for V2 binding that the target compound does not exhibit [2][3]. This balanced V1A/V2 binding profile is a defining feature that cannot be achieved with V1-selective peptide antagonists.

Vasopressin receptor pharmacology Receptor binding affinity V1a/V2 selectivity profiling

desGly9 Modification Enhances In Vivo V1a Antagonist Potency by ~18-Fold Relative to the Gly9-Containing Parent Compound

Deletion of the C-terminal glycine residue at position 9 (desGly9) produces a dramatic improvement in V1a (vasopressor) antagonist potency compared to the Gly9-containing parent compound. In the in vivo rat vasopressor assay, the target desGly compound exhibits an anti-V1a effective dose (ED) of 0.45 nmol/kg and an estimated pA2 of 8.17, whereas the parent d(CH2)5[D-Tyr(Et)2]VAVP requires an ED of 8.22 nmol/kg with a pA2 of only 7.47 [1]. This represents an approximately 18-fold improvement in V1a antagonist potency attributable to the desGly9 deletion. Concurrently, anti-V2 (antidiuretic) potency is essentially preserved (desGly pA2 = 7.69 vs. parent pA2 = 7.81), demonstrating that the desGly9 truncation selectively enhances V1a antagonism without compromising V2 activity [1]. This SAR feature is consistent with broader findings that C-terminal deletions in V2/V1 antagonist series generally enhance or retain dual antagonism, with the desGly analogue typically being more potent than its Gly-containing counterpart [2].

Structure-activity relationship C-terminal deletion In vivo vasopressor assay

Sub-Nanomolar Binding Affinity (Kd 0.2–0.5 nM) for V1 Receptors Across Rat Tissue Preparations

Using [3H]-SK&F 101926 as the radioligand, saturation binding experiments demonstrated a single high-affinity binding site across multiple rat tissue preparations: Kd = 0.5 nM in intact A10 vascular smooth muscle cells, Kd = 0.4 nM in A10 cell plasma membranes, and Kd = 0.2 nM in rat liver membranes [1]. These sub-nanomolar Kd values confirm that the compound binds with very high affinity to V1 receptors in native tissue environments. The affinity rank order of competing vasopressin analogs was consistent with a V1 receptor subtype profile [1]. For context, the V1-selective antagonist d(CH2)5Tyr(Me)AVP exhibits Kd values of 1–3 nM at V1 receptors in vascular preparations, placing the target compound's affinity approximately 2- to 15-fold higher depending on the tissue preparation [2].

Radioligand binding V1 receptor Tissue pharmacology

Functional V2 (Aquaretic) Activity Absent in V1-Selective Antagonist SK&F 100273

In conscious hydropenic rats, administration of SK&F 101926 (the target compound) produced dose-dependent increases in renal water excretion, establishing its functional V2 receptor antagonist (aquaretic) activity in vivo [1]. Critically, the selective V1 pressor antagonist SK&F 100273 (d(CH2)5[Tyr(Me)2]AVP) was tested under identical conditions and was completely inactive as a diuretic agent [1]. SK&F 101926 also competitively antagonized exogenous vasopressin-stimulated antidiuresis in conscious water-loaded rats [1]. This functional dichotomy—V2 blockade by the target compound versus complete absence of V2 activity for the V1-selective comparator—demonstrates that the target compound provides a unique dual-pathway pharmacological tool that cannot be replicated by combining separate V1 and V2 antagonists in most experimental configurations.

Aquaresis V2 receptor antagonism Renal water excretion

Noncompetitive V1 Antagonism in Human Mesenteric Arteries Versus Competitive Antagonism by V1-Selective d(CH2)5[Tyr(Me)2]AVP

In isolated human superior mesenteric artery ring segments, the target compound [d(CH2)5 1D-Tyr(Et)2Val4desGly9]AVP (SK&F 101926) acted as a potent antagonist of AVP-mediated vascular contraction but produced a nonparallel rightward shift of the concentration-response curve accompanied by depression of the maximum contractile response [1]. This noncompetitive/non-surmountable antagonism pattern contrasts sharply with the behavior of the selective V1 receptor antagonist d(CH2)5[Tyr(Me)2]AVP (SK&F 100273), which produced a parallel rightward shift of AVP concentration-response curves with no depression of maximal contraction (KB = 2.23 × 10⁻⁹ M) [1]. The mechanistic implication is that SK&F 101926 engages the V1 receptor in a manner distinct from the purely competitive V1-selective antagonist, potentially involving insurmountable or slowly reversible binding at the V1a receptor in human vascular tissue. A separate study using human mesenteric arteries under different experimental conditions (precontracted rings) reported that both antagonists displaced the AVP curve in a parallel manner, with the mixed antagonist effective at 0.01 μM versus 1 μM for the V1-selective compound—a 100-fold potency differential [2].

Human vascular pharmacology V1 receptor antagonism Noncompetitive inhibition

Confirmed V1a Receptor-Mediated Functional Antagonism in A10 Vascular Smooth Muscle Cells with Equivalent Inhibition of Dual Signaling Pathways

In A10 vascular smooth muscle cells, Des-Gly9[β-mercapto-β,β-cyclopentamethylene propionyl, O-Et-Tyr2,Val4,Arg8]-vasopressin inhibited both vasopressin-stimulated [3H]-inositol phosphate ([3H]-IP) accumulation (a measure of phospholipase C activity) and [3H]-phosphatidylbutanol ([3H]-PtdBuOH) accumulation (a measure of phospholipase D activity) with similar IC50 values [1]. The convergence of IC50 values for inhibiting these two biochemically distinct signaling outputs confirms that both responses are mediated through activation of a single V1a receptor subtype and that the target compound provides equipotent blockade of divergent downstream pathways [1]. While specific IC50 numerical values are provided only in the full text of the primary study, the similar IC50 profile supports the compound's utility as a V1a receptor tool where coordinated inhibition of multiple signaling branches is required.

V1a receptor signaling Inositol phosphate Phospholipase D

Recommended Research and Industrial Application Scenarios for (D(CH2)(5/1),D-Tyr(ET)2,Val4,Arg8,des-Gly9)-Vasopressin Based on Quantitative Differentiation Evidence


Simultaneous Pharmacological Blockade of V1a and V2 Receptors in Cardiovascular-Renal Axis Studies

In experimental models requiring concurrent inhibition of both AVP-mediated vasoconstriction (V1a) and renal water reabsorption (V2), this compound is the appropriate single-agent tool. The balanced high affinity for human V1A (pKi = 9.1) and V2 (pKi = 8.3) receptors [1], combined with demonstrated in vivo aquaretic activity at doses where the V1-selective Manning compound (SK&F 100273) is completely inactive [2], makes it uniquely suited for cardiovascular-renal physiology studies. The noncompetitive V1 antagonism observed in human vasculature further ensures sustained V1 blockade that cannot be overcome by elevated endogenous AVP levels [3]. Researchers should note the species-dependent pharmacology: the compound acts as a pure antagonist in rats, dogs, and squirrel monkeys, but exhibits agonist activity in humans and rhesus monkeys, limiting its translational applicability to primate models [4].

Structure-Activity Relationship (SAR) Studies of Vasopressin Receptor Antagonists Using the desGly9 Scaffold

For medicinal chemistry and peptide SAR programs, this compound serves as a critical reference point demonstrating the impact of C-terminal desGly9 deletion on antagonist selectivity. The 18-fold improvement in V1a potency (ED from 8.22 to 0.45 nmol/kg; pA2 from 7.47 to 8.17) achieved by the desGly9 modification, while preserving V2 potency (pA2 7.69 vs. 7.81) [1], establishes this compound as the benchmark for evaluating additional modifications at positions 2, 3, 4, 7, and 8 within the d(CH2)5-substituted antagonist series. The sub-nanomolar Kd values (0.2–0.5 nM) for V1 receptors provide a high-sensitivity binding reference for radioligand displacement assays [2]. The desGly scaffold also enables exploration of linear antagonist series, as demonstrated by Manning and colleagues [3].

Radioligand Binding Assays for Vasopressin Receptor Identification and Characterization

The [3H]-labeled form of this compound ([3H]-SK&F 101926) was the first radiolabeled vasopressin receptor antagonist developed, binding with high affinity to both V1 receptors (Kd = 0.2–0.5 nM in rat tissues) and V2 receptors (MDCK cells) [1]. This makes the unlabeled compound essential for non-specific binding determination in radioligand assays, for competition binding studies characterizing novel vasopressin ligands, and for receptor autoradiography. Unlike radiolabeled agonists such as [3H]-AVP, the antagonist radioligand is not sensitive to guanine nucleotide modulation of receptor affinity states, enabling accurate quantification of total receptor density independent of G-protein coupling status [1]. Procurement of the exact unlabeled compound with verified sequence integrity is critical for defining non-specific binding and for generating valid competition curves.

In Vitro V1a Signaling Pathway Dissection in Vascular Smooth Muscle Preparations

For researchers investigating divergent V1a-coupled signaling cascades (phospholipase C → IP3/Ca2+ vs. phospholipase D → phosphatidic acid), this compound provides equipotent inhibition of both pathways in A10 vascular smooth muscle cells, as evidenced by similar IC50 values for blocking [3H]-IP and [3H]-PtdBuOH accumulation [1]. This property makes it suitable as a V1a receptor tool in signaling studies where complete and unbiased pathway blockade is required, distinguishing it from antagonists that may exhibit signaling bias. The compound can be used at concentrations determined by its sub-nanomolar Kd (0.4–0.5 nM in A10 cells) to ensure near-complete receptor occupancy [2].

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